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Compound of Interest

Compound Name: 5-Formylfuran-3-boronic acid

Cat. No.: B151830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Furan, thiophene, and pyrrole boronic acids are indispensable building blocks in modern

organic synthesis, particularly in the realms of medicinal chemistry and materials science. Their

utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the

construction of complex molecular architectures. A thorough understanding of their

spectroscopic properties is paramount for reaction monitoring, quality control, and structural

elucidation. This guide provides an objective comparison of the key spectroscopic features of

furan-2-boronic acid, thiophene-2-boronic acid, and N-Boc-pyrrole-2-boronic acid, supported by

experimental data and protocols.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), offering a direct comparison of these three

important heterocyclic boronic acids.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Compound H3 H4 H5
Other
Signals

Solvent

Furan-2-

boronic acid
~6.55 (dd) ~7.20 (dd) ~7.65 (dd)

~5.5-6.5 (br

s, 2H,

B(OH)₂)

DMSO-d₆

Thiophene-2-

boronic acid
~7.15 (dd) ~7.60 (dd) ~7.75 (dd)

~8.1 (br s,

2H, B(OH)₂)
DMSO-d₆

N-Boc-

pyrrole-2-

boronic acid

~6.20 (t) ~6.85 (dd) ~6.10 (dd)

1.55 (s, 9H, t-

Bu), ~8.0 (br

s, 2H,

B(OH)₂)

CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted

as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Data for

pyrrole-2-boronic acid is presented for the more stable N-Boc protected form.[1]

Table 2: ¹³C NMR Spectroscopic Data (ppm)
Compoun
d

C2 C3 C4 C5
Other
Signals

Solvent

Furan-2-

boronic

acid

~148 (C-B) ~112 ~125 ~145 - DMSO-d₆

Thiophene-

2-boronic

acid

~135 (C-B) ~128 ~128 ~135 - DMSO-d₆

N-Boc-

pyrrole-2-

boronic

acid

~130 (C-B) ~110 ~115 ~125

~28 (CH₃),

~84

(C(CH₃)₃),

~150

(C=O)

CDCl₃
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Note: The carbon attached to the boron atom (C2) often shows a broad signal or is not

detected due to quadrupolar relaxation.

Table 3: ¹¹B NMR, Mass Spectrometry, and UV-Vis Data

Compound ¹¹B NMR (ppm)
Molecular
Weight ( g/mol
)

Mass Spec
(m/z)

λmax (nm)

Furan-2-boronic

acid
~28-30 111.89[2]

112 [M]⁺, 94 [M-

H₂O]⁺
~252

Thiophene-2-

boronic acid
~28-30 127.96[3]

128 [M]⁺, 110

[M-H₂O]⁺[3]
~239

N-Boc-pyrrole-2-

boronic acid
~29-31 211.04

211 [M]⁺, 155

[M-tBu]⁺, 111 [M-

Boc]⁺

~265

Note: ¹¹B NMR chemical shifts are relative to BF₃·OEt₂. Mass spectrometry data can be

complicated by the formation of cyclic anhydrides (boroxines) in the gas phase.[4]

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing spectroscopic data. The

following are generalized protocols for the key experiments cited.

NMR Spectroscopy (¹H, ¹³C, ¹¹B)
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm

NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm,

CDCl₃ at 7.26 ppm).
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¹³C NMR: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃

at 77.16 ppm).

¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[5]

Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm). The chemical shifts

for tricoordinate boronic acids typically appear in the range of 27-33 ppm.[6][7]

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, use either the Attenuated Total Reflectance (ATR)

technique or prepare a KBr pellet. For ATR, place a small amount of the powder directly on

the crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and

press into a transparent disk.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹. Key vibrational bands to note

include the broad O-H stretch from the boronic acid group (~3200-3600 cm⁻¹), the B-O

stretch (~1350 cm⁻¹), and characteristic ring vibrations.

Mass Spectrometry (MS)
Challenges: Boronic acids are prone to dehydration in the gas phase, leading to the

formation of cyclic trimers known as boroxines.[4] This can complicate spectral interpretation.

Technique Selection:

Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS. It can

show the protonated molecule [M+H]⁺ or solvent adducts.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase

volatility and prevent boroxine formation.[4] A common method is silylation using an agent

like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

General GC-MS Protocol (with Derivatization): a. Dissolve ~1 mg of the boronic acid in 100

µL of a dry, aprotic solvent (e.g., acetonitrile). b. Add 100 µL of a silylating agent (e.g.,

BSTFA). c. Heat the mixture at 60-70°C for 30 minutes.[4] d. Inject the derivatized sample
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into the GC-MS. Use a non-polar capillary column and an electron ionization (EI) source at

70 eV.[4]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the complete spectroscopic

characterization of a heterocyclic boronic acid.
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Caption: General workflow for the spectroscopic characterization of heterocyclic boronic acids.

Discussion and Comparison
The spectroscopic properties of furan, thiophene, and pyrrole boronic acids are heavily

influenced by the nature of the heteroatom within the five-membered ring.

¹H NMR: The aromatic protons of furan boronic acid are generally found at higher field (more

shielded) compared to those of thiophene boronic acid. This is attributed to the higher
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electronegativity of oxygen compared to sulfur, which leads to a greater withdrawal of

electron density from the ring protons. The protons on the N-Boc-pyrrole ring are also

relatively shielded, reflecting the electron-donating character of the nitrogen atom, even

when protected.

¹³C NMR: The chemical shifts of the ring carbons follow trends related to the electronegativity

of the heteroatom and its influence on the aromatic system.

¹¹B NMR: The ¹¹B NMR chemical shifts for all three compounds are found in a narrow range

(~28-31 ppm), which is characteristic of trigonal planar (sp²-hybridized) boronic acids.[6][7]

This technique is particularly useful for monitoring the conversion of the boronic acid to a

tetrahedral boronate ester (which appears further upfield) during reactions.[5]

IR Spectroscopy: The most prominent features in the IR spectra are the broad O-H

stretching band (3200-3600 cm⁻¹) and the strong B-O stretching vibration (~1350 cm⁻¹). The

positions of the C-H and ring stretching vibrations vary slightly depending on the heteroatom,

providing a unique fingerprint for each compound. For instance, the C-S stretching modes in

thiophene derivatives can be observed in the 600-850 cm⁻¹ region.[9]

By understanding these distinct spectroscopic signatures, researchers can confidently identify

these reagents, track their consumption in chemical reactions, and characterize the resulting

products with a high degree of certainty.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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